(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide
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Overview
Description
(3S)-3-Amino-3-{bicyclo[221]heptan-2-yl}propanamide is a unique organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from norbornene.
Amidation: The final step involves the formation of the amide bond, which can be accomplished using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for nucleophilic substitution may involve bases like sodium hydride (NaH) or catalysts such as palladium.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Amino-3-{bicyclo[221]heptan-2-yl}propanamide is used as a building block for the synthesis of complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its rigid bicyclic structure can provide specific interactions with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide is explored for its use in the production of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The amino and amide groups can form hydrogen bonds and other interactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
- (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanol
- (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propylamine
Uniqueness
Compared to similar compounds, (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide stands out due to its amide functionality, which provides unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical entities.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanamide |
InChI |
InChI=1S/C10H18N2O/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H2,12,13)/t6?,7?,8?,9-/m0/s1 |
InChI Key |
NSOOLBFWFUNFGH-BCZLUZIISA-N |
Isomeric SMILES |
C1CC2CC1CC2[C@H](CC(=O)N)N |
Canonical SMILES |
C1CC2CC1CC2C(CC(=O)N)N |
Origin of Product |
United States |
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